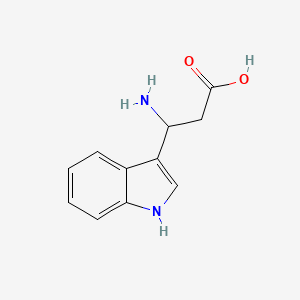

3-amino-3-(1H-indol-3-yl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(5-11(14)15)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,13H,5,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQANZIIRHWOIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461598 |

Source

|

| Record name | 3-amino-3-(1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-94-8 |

Source

|

| Record name | 3-amino-3-(1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(1H-indol-3-yl)propanoic Acid

Foreword: The Significance of a Versatile Scaffold

3-Amino-3-(1H-indol-3-yl)propanoic acid, a fascinating β-amino acid bearing the ubiquitous indole moiety, represents a cornerstone scaffold in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active natural products and synthetic compounds. The strategic placement of the amino and carboxylic acid groups in a β-relationship, combined with the rich chemical reactivity of the indole nucleus, makes this molecule a highly sought-after building block for the synthesis of novel therapeutics. This guide provides an in-depth exploration of the core synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles, practical experimental considerations, and the latest advancements in asymmetric catalysis.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of this compound can be approached through several convergent and efficient strategies. The choice of a particular route is often dictated by factors such as the desired stereochemical outcome, scalability, and the availability of starting materials. This guide will focus on three primary and highly effective methodologies:

-

The Three-Component Mannich-Type Reaction: A powerful and atom-economical approach that constructs the carbon skeleton in a single step.

-

The Michael Addition Strategy: A classic carbon-carbon bond-forming reaction that offers a reliable route to the target molecule.

-

Asymmetric Synthesis: Essential for accessing enantiomerically pure forms of the target compound, which is crucial for pharmacological applications.[1][2]

The Three-Component Mannich-Type Reaction: A Symphony of Simplicity and Efficiency

The Mannich reaction is a cornerstone of organic synthesis, renowned for its ability to forge carbon-carbon and carbon-nitrogen bonds in a single operation.[3] In the context of our target molecule, a three-component condensation of indole, an aldehyde (or its equivalent), and an amine source provides a direct and elegant route to the desired β-amino acid framework.[4][5] A particularly attractive variant utilizes glyoxylic acid as the aldehyde component and ammonia or an ammonia equivalent as the amine source.

Mechanistic Rationale: The "Why" Behind the "How"

The reaction proceeds through the initial formation of an imine from the aldehyde and the amine. Indole, acting as a potent nucleophile at the C3 position, then undergoes a nucleophilic addition to the electrophilic imine, forming the core structure of the target molecule. The choice of catalyst is critical in facilitating this transformation, with both Brønsted and Lewis acids being effective promoters. In recent years, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Mannich-type reactions.[6][7]

Visualizing the Mannich Reaction Workflow

Caption: A generalized workflow for the Mannich synthesis.

Experimental Protocol: A Practical Guide

The following protocol is a representative example of a one-pot, three-component synthesis. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

-

Indole (1.0 eq)

-

Glyoxylic acid monohydrate (1.1 eq)

-

Ammonium acetate (1.5 eq)

-

L-proline (0.1 eq)

-

Ethanol/Water (1:1 v/v)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole, glyoxylic acid monohydrate, ammonium acetate, and L-proline.

-

Add the ethanol/water solvent mixture to the flask.

-

Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 80-90 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Adjust the pH of the solution to ~2 with 1 M HCl.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted indole.

-

Adjust the pH of the aqueous layer to ~8 with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary: Expected Outcomes

| Parameter | Expected Value |

| Yield | 60-85% |

| Purity (by HPLC) | >95% |

| Stereoselectivity | Racemic (without a chiral catalyst) |

The Michael Addition Strategy: A Robust and Versatile Approach

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offers another reliable pathway to this compound.[8] In this strategy, indole acts as the Michael donor, adding to a suitable Michael acceptor, such as a β-aminoacrylic acid derivative.

Mechanistic Insights: The Driving Force of Conjugate Addition

The reaction is typically catalyzed by a base, which deprotonates the indole N-H, increasing its nucleophilicity. The resulting indolyl anion then attacks the β-position of the electron-deficient alkene of the Michael acceptor. Subsequent protonation yields the desired adduct. The choice of the Michael acceptor and the reaction conditions are crucial for achieving high yields and minimizing side reactions.

Visualizing the Michael Addition Mechanism

Caption: The mechanism of the Michael addition of indole.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the Michael addition of indole to a protected β-aminoacrylic acid ester.

Materials:

-

Indole (1.0 eq)

-

Sodium hydride (1.1 eq, 60% dispersion in mineral oil)

-

N-Boc-β-aminoacrylic acid ethyl ester (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of indole in anhydrous THF dropwise to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-β-aminoacrylic acid ethyl ester in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The protecting groups (Boc and ethyl ester) can be removed under appropriate acidic or basic conditions to yield the final product.

Data Summary: Representative Results

| Parameter | Expected Value |

| Yield | 50-75% |

| Purity (by HPLC) | >95% |

| Stereoselectivity | Racemic |

Asymmetric Synthesis: The Pursuit of Enantiopurity

For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is paramount.[1] Asymmetric synthesis of this compound can be achieved through various strategies, with organocatalytic asymmetric reactions being a particularly powerful and increasingly popular approach.[9][10]

Rationale for Chirality: The Biological Imperative

The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize one enantiomer is a critical aspect of modern drug development. Chiral catalysts, by creating a chiral environment around the reacting molecules, can steer the reaction towards the formation of a single enantiomer.[11][12]

Organocatalytic Asymmetric Mannich Reaction: A Key Enabling Technology

The three-component Mannich reaction described earlier can be rendered enantioselective by employing a chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid.[9] These catalysts can activate the reactants and control the facial selectivity of the nucleophilic attack of indole on the imine intermediate.

Visualizing the Asymmetric Induction

Caption: Chiral catalyst directs the formation of one enantiomer.

Experimental Protocol: Enantioselective Mannich Reaction

This protocol is an adaptation of the previous Mannich reaction, incorporating a chiral catalyst.

Materials:

-

Indole (1.0 eq)

-

Pre-formed N-Boc-imine of glyoxylic acid (1.0 eq)

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.05-0.1 eq)

-

Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst and freshly activated molecular sieves.

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

-

Add the indole to the mixture and stir for another 15 minutes.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature, optimization is key).

-

Add the N-Boc-imine of glyoxylic acid in one portion.

-

Stir the reaction at the set temperature and monitor its progress by chiral HPLC.

-

Once the reaction reaches the desired conversion and enantioselectivity, quench it by adding a small amount of triethylamine.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Data Summary: Targeting High Enantioselectivity

| Parameter | Expected Value |

| Yield | 70-95% |

| Purity (by HPLC) | >98% |

| Enantiomeric Excess (ee) | >90% |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established yet continually evolving field. The three-component Mannich reaction and the Michael addition provide robust and reliable methods for accessing the racemic compound, while the advent of organocatalytic asymmetric synthesis has opened up new avenues for the efficient and highly selective production of its enantiopure forms. Future research in this area will likely focus on the development of even more active and selective catalysts, the exploration of greener and more sustainable reaction conditions, and the application of these synthetic strategies to the creation of novel and complex indole-containing molecules with therapeutic potential.

References

-

Baghery, S., & et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22263-22297. [Link]

-

Katagiri, N., et al. (2007). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. Molecules, 12(1), 1-12. [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2009). Request PDF. [Link]

-

2-Amino-3-(1H-indol-3-yl)propanoic acid. (n.d.). ChemBK. [Link]

-

Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journals. [Link]

-

Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]

-

Shi, F., et al. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(2), 425-446. [Link]

-

Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2020). MDPI. [Link]

-

Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers in Chemistry. [Link]

-

Antonella, P., & et al. (2010). Organocatalytic strategies for the asymmetric functionalization of indoles. Chemical Society Reviews, 39(11), 4447-4465. [Link]

-

Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. (2010). Request PDF. [Link]

-

Synthesis of New Mannich Bases from Indole Derivatives. (n.d.). Baghdad Science Journal. [Link]

-

Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews. [Link]

-

Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. (2022). ChemistrySelect. [Link]

-

Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal. (2023). International Journal of Molecular Sciences. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

-

Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. (2017). Chemistry – A European Journal. [Link]

-

Design of an Organocatalytic Asymmetric (4 + 3) Cycloaddition of 2-Indolylalcohols with Dienolsilanes. (2022). Journal of the American Chemical Society. [Link]

-

Enzymatic asymmetric synthesis of chiral amino acids. (2018). Request PDF. [Link]

-

Synthesis of New Mannich Bases from Indole Derivatives. (2009). Request PDF. [Link]

-

Indole - Mannich Reaction And Substitution By Elimination. (n.d.). ChemTube3D. [Link]

-

An organocatalytic asymmetric Mannich reaction for the synthesis of 3,3-disubstituted-3,4-dihydro-2-quinolones. (2018). Organic & Biomolecular Chemistry. [Link]

-

A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry. [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules. [Link]

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. [Link]

Sources

- 1. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. iris.unisa.it [iris.unisa.it]

- 7. An organocatalytic asymmetric Mannich reaction for the synthesis of 3,3-disubstituted-3,4-dihydro-2-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organocatalytic strategies for the asymmetric functionalization of indoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-amino-3-(1H-indol-3-yl)propanoic acid

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Amino-3-(1H-indol-3-yl)propanoic Acid

Introduction

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a term bestowed upon molecular frameworks that demonstrate a remarkable ability to bind to a multitude of biological targets, often with high affinity.[1][2] This versatility has rendered indole derivatives a cornerstone of medicinal chemistry, with applications spanning oncology, neurodegeneration, and inflammatory diseases.[1][3] This guide focuses on a specific, yet underexplored, member of this family: This compound .

This molecule is a fascinating structural amalgam, possessing three key features that suggest a rich potential for biological activity:

-

The Indole Ring: A planar, aromatic system capable of engaging in π–π stacking and hydrogen bonding, fundamental to its interaction with diverse protein targets.[2]

-

The β-Amino Acid Backbone: Unlike its proteinogenic α-amino acid cousin, tryptophan, the amino group is positioned on the β-carbon. This configuration is known to grant peptides resistance to enzymatic degradation and induce unique secondary structures.[4][5]

-

Close Kinship to Bioactive Analogs: It is a structural isomer of the essential amino acid L-tryptophan and a close analog of indole-3-propionic acid (IPA), a neuroprotective metabolite produced by gut microbiota.

Given the scarcity of direct research on this compound, this guide will adopt a predictive and investigative approach. By synthesizing data from its structural components and well-characterized analogs, we will construct a robust hypothesis of its potential biological activities and lay out a comprehensive research framework for its empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter at the intersection of indole chemistry and amino acid biology.

Chemical Profile and Synthesis Strategy

A thorough understanding of a compound's biological potential begins with its synthesis and physicochemical properties.

Plausible Synthetic Pathway

The synthesis of β-aryl-β-amino acids can be achieved through various methods. A one-pot synthesis starting from the corresponding aldehyde is an efficient approach.[6] For this compound, a plausible route would involve a reaction cascade starting from indole-3-carbaldehyde.

Rationale: This method is advantageous due to its operational simplicity and good yields, making it suitable for generating initial quantities of the compound for screening purposes. The use of readily available starting materials like indole-3-carbaldehyde further enhances its practicality.[6]

Physicochemical Properties

A summary of the key physicochemical properties of the target molecule is presented below. These values are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | - |

| Molecular Weight | 204.23 g/mol | - |

| Appearance | Predicted to be a white to off-white crystalline powder | [7] |

| Solubility | Predicted to be slightly soluble in water; soluble in dilute acids and bases | [7] |

| pKa (Predicted) | ~2.5 (Carboxyl), ~9.5 (Amino) | - |

| LogP (Predicted) | ~1.2 | - |

Structural Analogs as Precedents for Biological Activity

The predicted bioactivity of our target molecule is strongly informed by the known functions of its closest structural relatives.

L-Tryptophan: The α-Amino Acid Isomer

L-tryptophan, or 2-amino-3-(1H-indol-3-yl)propanoic acid, is an essential amino acid and the biosynthetic precursor to the neurotransmitter serotonin and the neurohormone melatonin.[7] Its own biological activities and those of its metabolites are vast, including regulation of mood, sleep, and immune responses. The presence of the indole ring is central to these functions.

Indole-3-Propionic Acid (IPA): The Deaminated Analog

IPA is a metabolite of tryptophan produced by gut microbiota. It is a well-documented neuroprotectant and a powerful antioxidant.[8] Its mechanisms of action include:

-

Radical Scavenging: IPA is a potent scavenger of hydroxyl radicals, protecting biomolecules from oxidative damage.[9]

-

Neuroinflammation Reduction: It has been shown to reduce the release of pro-inflammatory molecules in the gut, potentially breaking a gut-brain inflammatory axis that contributes to neuronal loss.

-

Blood-Brain Barrier Integrity: Evidence suggests IPA may help maintain the integrity of the blood-brain barrier.

β-Amino Acids: The Structural Class

The incorporation of β-amino acids into peptides can dramatically increase their metabolic stability by rendering them resistant to proteolytic enzymes.[10] This class of compounds is found in various natural products with potent biological activities, including antifungal, antibacterial, and anticancer properties.[4][11] The unique stereochemistry of β-amino acids can also enforce specific secondary structures (e.g., helices, sheets) in peptides, leading to novel receptor interactions.[10]

Predicted Biological Activities and Mechanistic Hypotheses

By integrating the known roles of the indole nucleus, the neuroprotective profile of IPA, and the unique properties of β-amino acids, we can formulate several hypotheses regarding the biological potential of this compound.

Hypothesis 1: Potent Neuroprotective and Antioxidant Activity

The presence of the indole ring, a hallmark of potent antioxidants like IPA and melatonin, strongly suggests that our target molecule will possess significant radical scavenging capabilities.[9][12]

-

Proposed Mechanism: The indole N-H proton is a key participant in radical quenching mechanisms. The molecule could directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting neuronal cells from oxidative stress—a key pathological feature in Alzheimer's, Parkinson's, and ischemic stroke.[13] We hypothesize that it will exhibit cytoprotective effects in cellular models of neurodegeneration.[14]

Hypothesis 2: Anti-Inflammatory Properties

Many indole-containing compounds, such as the NSAID Indomethacin, are potent anti-inflammatory agents.[15] This activity is often mediated through the inhibition of key inflammatory enzymes or signaling pathways.

-

Proposed Mechanism: The molecule may inhibit cyclooxygenase (COX) enzymes or modulate the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells like macrophages.[16] Its structural similarity to tryptophan also suggests it could interact with pathways that regulate immune tolerance.

Hypothesis 3: Anticancer Activity

The indole scaffold is a common feature in a multitude of anticancer agents, both natural (e.g., vincristine) and synthetic.[1] They are known to target diverse pathways involved in cancer progression.

-

Proposed Mechanism: Potential mechanisms could include the inhibition of protein kinases, disruption of protein-protein interactions (e.g., Mcl-1/Bim), induction of apoptosis, or cell cycle arrest.[1] The initial investigation would require screening against a panel of cancer cell lines to identify potential sensitivity.

A Proposed Research Workflow for Investigation

To empirically test these hypotheses, a structured, multi-phase research program is proposed. This workflow is designed to first characterize the broad activity and safety profile of the compound, followed by more detailed mechanistic studies.

Caption: Proposed research workflow for evaluating the .

Experimental Protocols

The following are detailed, self-validating protocols for the initial in vitro screening phase.

Protocol 1: DPPH Radical Scavenging Assay

Causality: This assay provides a rapid and reliable measure of a compound's ability to act as a free radical scavenger by donating a hydrogen atom or an electron. The stable DPPH radical has a deep violet color which turns yellow upon reduction.

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare stock solutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound at various concentrations (e.g., 1-100 µM).

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a control well with 100 µL of methanol/DMSO and 100 µL of DPPH solution.

-

Include a blank well with 100 µL of methanol/DMSO and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol 2: Nitric Oxide (NO) Inhibition in Macrophages

Causality: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[16]

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group and an LPS-only control group.

-

-

NO Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

-

-

Cytotoxicity Control:

-

Concurrently, perform an MTT assay on a parallel plate to ensure that the observed reduction in NO is not due to compound-induced cell death.[16]

-

Protocol 3: Neuroprotection against Oxidative Stress

Causality: This assay evaluates if the compound can protect neuronal cells from death induced by a common oxidative stressor, hydrogen peroxide (H₂O₂). This is a direct measure of its potential cytoprotective effect in a neurodegenerative context.

Methodology:

-

Cell Culture:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

-

Seed cells in a 96-well plate and allow them to differentiate (if required by the specific cell line protocol) or adhere.

-

-

Treatment and Insult:

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 12-24 hours.

-

Introduce an oxidative insult by adding a cytotoxic concentration of H₂O₂ (e.g., 100-500 µM, to be determined empirically) for a defined period (e.g., 6-24 hours).

-

Include control wells: untreated cells, cells treated with the compound only, and cells treated with H₂O₂ only.

-

-

Viability Assessment (MTT Assay):

-

After the insult period, remove the media and add fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilize the formazan crystals by adding 100 µL of DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Express cell viability as a percentage of the untreated control. A successful neuroprotective compound will show a significant increase in viability in the Compound + H₂O₂ group compared to the H₂O₂ only group.

-

Conclusion

While direct experimental data on this compound remains to be generated, a rigorous analysis of its constituent chemical motifs and structural analogs provides a compelling rationale for its investigation as a novel therapeutic agent. The confluence of the indole scaffold's privileged status in pharmacology, the neuroprotective precedent set by indole-3-propionic acid, and the unique pharmacological properties imparted by the β-amino acid backbone strongly suggests a high potential for bioactivity. The most promising avenues for exploration are in the realms of neuroprotection, anti-inflammation, and oncology.

This guide provides a foundational, hypothesis-driven framework and a clear experimental path forward. The proposed workflows are designed to systematically de-risk and characterize this novel chemical entity, potentially unlocking a new class of indole-based therapeutics. It is our hope that this document will catalyze further research into this promising and unexplored molecule.

References

-

Indole derivatives have become an important class of compounds in medicinal chemistry, recognized for their wide-ranging biological activities and therapeutic potential. This review provides a comprehensive overview of recent advances in the evaluation of indole-based compounds in the last five years, highlighting their roles in cancer treatment, infectious disease management, anti-inflammatory therapies, metabolic disorder interventions, and neurodegenerative disease management. (Source: MDPI, [Link])

-

To study the structure–activity relationships, the antioxidant potential of indole derivatives was evaluated in the cell-free assays, namely a 2,2′-diphenyl-1-picrylhydrazyl (DPPH) assay, a ferrous ion (Fe2+) chelating assay, and Fe3+-Fe2+ reducing power assay. (Source: PMC, [Link])

-

Primary and secondary screenings identified three potential AXL-targeting compounds: Betulin, Clofibric acid, and Isosorbide. Molecular docking analysis revealed that Isosorbide exhibited poor binding affinity with AXL at the molecular level and was excluded from further studies. (Source: PubMed, [Link])

-

3-Aminopropionic acids (β-amino acids) are biologically active compounds of interest in medicinal and pharmaceutical chemistry. Twenty-one 3-amino-3-arylpropionic acids were synthesized via a facile one-pot synthesis. (Source: ResearchGate, [Link])

-

Based on the established neuroprotective properties of indole-based compounds and their significant potential as multi-targeted therapeutic agents, a series of synthetic indole–phenolic compounds was evaluated as multifunctional neuroprotectors. (Source: PMC, [Link])

-

β-Amino acids are not proteinogenic amino acids, but some of them are constituents of soma natural and biologically active compounds. (Source: University of Novi Sad, Faculty of Sciences, [Link])

-

Acemetacin (19) is another strong nonsteroidal anti-inflammatory medicine derived from indol-3-acetic acid. (Source: PMC, [Link])

-

We have synthesized 3-(3-fluorooxindol-3-yl)-l-alanine (6) by fluorination of the suitably protected tryptophan derivative 16 with Selectfluor™ followed by simultaneous deprotection under acidic conditions. (Source: PMC, [Link])

-

Using ABTS, the indole was shown to act as a potent hydroxyl radical scavenger with a rate constant of 7.8×1010 mol l−1 s−1. Indole-3-propionate reacts with hydroxyl radicals at a diffusion controlled rate and can thereby provide on-site protection against the oxidative damage of biomolecules induced by these highly reactive and toxic oxygen intermediates. (Source: ResearchGate, [Link])

-

From this discussion it has been concluded that β-amino acids and derivatives have potential therapeutic values on account of bearing varieties of biological activities including antifungal, antitubercular, antibacterial and anticancer. (Source: Hilaris Publisher, [Link])

-

The indole scaffold represents a privileged structural motif in medicinal chemistry, celebrated for its remarkable chemical versatility, biological ubiquity, and clinical relevance. (Source: MDPI, [Link])

-

This document outlines various approaches, strategies, and procedures for identifying anti-inflammatory drug lead molecules from natural products. (Source: NIH, [Link])

- A method for resolving 3-amino-3-phenylpropanol using a resolving agent.

-

This study reports the isolation and structural elucidation of nauclediol, a new monoterpenoid indole alkaloid from Nauclea officinalis, and its neuroprotective potential. (Source: MDPI, [Link])

-

β-amino acids gained significant interest due to their interesting pharmaceutical uses as hypoglycemic, antiketogenic characteristics, sterile and antifungal activities, anthelminthic as well as potent insecticidal characteristics. (Source: ResearchGate, [Link])

-

Research findings illustrate that indole derivatives have gained acceptance as therapeutic agents because they contain structural versatility and access different biological targets. (Source: PubMed, [Link])

-

This paper reports the synthesis of novel amino acid derivatives of indole-3-acetic acid. (Source: ResearchGate, [Link])

-

This review focuses on β-amino acids as components of complex natural products, highlighting their role in structural diversity and unique biological functions. (Source: PubMed, [Link])

-

This review covers recent achievements in the biological, chemical, and pharmacological activity of important indole derivatives in drug discovery. (Source: ResearchGate, [Link])

-

This article reviews the development of indole-based compounds as multi-target-directed ligands for the treatment of neurodegenerative diseases. (Source: PMC, [Link])

-

The use of beta-amino acids in peptide chemistry imparts stability to the secondary structures of peptides and dramatically increases their metabolic stability. (Source: ChiroBlock, [Link])

-

This study aims to elucidate the roles of Indole-3-Propionic Acid (IPA) and nitrosative stress biomarkers in migraine patients, focusing on their potential as therapeutic targets. (Source: MDPI, [Link])

-

A study examining twenty-nine indoles and analogs for their properties as antioxidants and radical scavengers against the ABTS radical cation. (Source: Taylor & Francis, [Link])

-

Tryptophan is a heterocyclic amino acid and is an essential amino acid. In the body can be converted into 5 serotonin, nicotinic acid, melanin Nervousness, pineal hormone and yellow uric acid and other physiological active substances. (Source: ChemBK, [Link])

-

A study on the development of new anti-inflammatory agents using target-based drug design, molecular docking, and in vitro assays. (Source: ResearchGate, [Link])

-

This paper describes the development of new stobadine derivatives with improved pharmacodynamic and toxicity profiles as neuroprotective agents. (Source: PMC, [Link])

-

A study on the development of novel antioxidant candidates using the indole scaffold, investigating their scavenging activity for reactive oxygen and nitrogen species. (Source: ResearchGate, [Link])

-

This paper describes the synthesis, molecular docking, and in vivo studies of novel anti-inflammatory and analgesic agents. (Source: PMC, [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 3-Amino-3-(1H-indol-3-yl)propanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Among the diverse classes of indole-containing compounds, derivatives of 3-amino-3-(1H-indol-3-yl)propanoic acid, also known as β³-homotryptophan analogues, have emerged as a particularly promising scaffold. These unnatural β-amino acids offer unique structural and conformational properties, making them valuable building blocks for peptidomimetics and other pharmacologically active agents.[3] This guide provides a comprehensive technical overview of this compound class, delving into their synthesis, physicochemical properties, diverse biological activities, and applications in modern drug discovery. We will explore the causality behind synthetic strategies, detail key experimental protocols, and analyze structure-activity relationships to provide field-proven insights for researchers and drug development professionals.

The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug design, largely due to its ability to mimic the structure of peptides and interact with a wide range of biological targets.[4][5] Its presence in essential amino acids like tryptophan underscores its fundamental role in biological processes.[6] Molecules incorporating the indole moiety are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[2][7] The development of derivatives based on the this compound core represents a strategic effort to leverage the inherent bioactivity of the indole group while introducing the metabolic stability and unique conformational constraints of a β-amino acid backbone.[3]

Synthesis and Chemical Landscape

The synthesis of this compound derivatives is a critical aspect of their development, with a strong emphasis on controlling stereochemistry, as chirality is paramount for biological activity.

Core Synthetic Strategies

The construction of the β-amino acid framework can be achieved through several established synthetic methodologies. A common and effective approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester derived from indole-3-carboxaldehyde. Asymmetric synthesis is frequently employed to ensure the production of enantiomerically pure compounds, which is crucial for targeted pharmacological action.

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of these derivatives.

Caption: General workflow for the synthesis and analysis of target compounds.

Exemplary Experimental Protocol: Synthesis of a Protected Derivative

This protocol describes a representative synthesis of a protected (2S)-2-[Bis(tert-butoxycarbonyl)amino]-3-(indol-3-yl)propionic acid tert-butyl ester, adapted from established methodologies.[8]

Objective: To synthesize a key protected intermediate suitable for further modifications or peptide incorporation.

Materials:

-

(2S)-2-[Bis(tert-butoxycarbonyl)amino]-3-(1-benzyloxycarbonylindol-3-yl)propionic acid tert-butyl ester

-

Methanol (MeOH)

-

5% Palladium on Carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Silica Gel for column chromatography

-

Solvents for chromatography (Hexane, Ethyl Acetate)

Step-by-Step Procedure:

-

Dissolution: Dissolve the starting material, (2S)-2-[Bis(tert-butoxycarbonyl)amino]-3-(1-benzyloxycarbonylindol-3-yl)propionic acid tert-butyl ester (1.11 mmol), in methanol (20 mL) in a suitable reaction flask.

-

Catalyst Addition: Carefully add 5% palladium on carbon (132 mg) to the solution at room temperature. Rationale: Pd/C is a highly effective catalyst for hydrogenolysis, which is required to remove the benzyloxycarbonyl (Cbz) protecting group from the indole nitrogen.

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for approximately 33 hours at room temperature. Rationale: The extended reaction time ensures complete cleavage of the Cbz group.

-

Filtration: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure all product is collected.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the methanol, yielding the crude product.

-

Purification: Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 6:1). Rationale: This step separates the desired product from any unreacted starting material and byproducts.

-

Characterization: Collect the pure fractions, combine, and concentrate to yield the final product as a colorless solid. Confirm the structure and purity using NMR and Mass Spectrometry.

Physicochemical and Pharmacological Profile

The properties of these derivatives are heavily influenced by the substituents on the indole ring, the amino group, and the carboxylic acid.

Key Properties and Their Implications

-

Solubility: The parent compound is slightly soluble in water but soluble in dilute acidic or alkaline solutions.[6] Esterification or acylation can significantly alter solubility, impacting formulation and bioavailability.

-

Stability: The indole ring can be susceptible to oxidation, and the compound may be colored upon prolonged exposure to light.[6] It is generally more stable when heated in acidic conditions compared to basic conditions in the presence of certain metals.[6]

-

Lipophilicity (LogP): Modifications to the core structure can tune the lipophilicity, which is a critical parameter for crossing biological membranes, including the blood-brain barrier.

Biological Activities and Therapeutic Potential

The indole framework allows these derivatives to interact with a multitude of biological targets, leading to a wide range of observed activities.[4][5]

| Therapeutic Area | Observed Activity | Example Target / Mechanism | Supporting Evidence |

| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Inhibition of essential bacterial enzymes or disruption of cell membrane integrity. | Thiazolidine derivatives of indole have shown potent activity, in some cases exceeding that of ampicillin and streptomycin.[9] |

| Anticancer | Cytotoxicity against various cancer cell lines. | Tubulin polymerization inhibition, enzyme inhibition (e.g., HDACs), induction of apoptosis. | Indole alkaloids are a well-established class of antitumor agents.[1][2] |

| Neurological | Agonist or antagonist activity at neurotransmitter receptors. | Binding to serotonin (5-HT) receptors, such as 5-HT1D. | Tryptamine analogues with modifications on the side-chain show affinity for serotonin receptors and can modulate blood pressure.[10] |

| Anti-inflammatory | Reduction of inflammatory responses. | Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. | Various indole derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[7] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their molecular structure. Understanding these relationships is key to designing more potent and selective drug candidates.

Caption: Key structure-activity relationships for this class of compounds.

Note: The DOT script above uses a placeholder for an image. In a real application, indole_structure.png would be a diagram of the core molecule with R-groups indicated.

A critical SAR insight comes from studies on tryptamine analogues, where incorporating an alkoxy group at the C-5 position of the indole nucleus was found to be an important pharmacophore for producing an antihypertensive effect.[10] Furthermore, modifying the β-position of the side-chain, for instance by replacing a carbomethoxy group with a hydroxymethylene group, can drastically change the receptor affinity profile.[10]

Applications in Drug Discovery

The unique properties of these β-amino acid derivatives make them highly valuable in modern drug development.

-

Peptidomimetics: Their primary application is in the design of peptide analogues. Incorporating these unnatural amino acids into a peptide sequence can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life and improving bioavailability.[3]

-

Chiral Building Blocks: They serve as versatile chiral synthons for constructing more complex molecules and combinatorial libraries for high-throughput screening.[3]

-

Therapeutic Leads: As demonstrated, the scaffold itself possesses a wide range of intrinsic biological activities, making these derivatives excellent starting points for lead optimization campaigns in areas like oncology, infectious diseases, and neurology.[1][4]

The following diagram illustrates a potential mechanism of action, where an indole derivative acts as an agonist at a G-protein coupled receptor (GPCR), such as a serotonin receptor.

Caption: Simplified GPCR signaling pathway initiated by an indole derivative agonist.

Conclusion and Future Directions

Derivatives of this compound represent a powerful and versatile scaffold in medicinal chemistry. Their synthesis, while requiring careful control of stereochemistry, is achievable through established methods. The inherent biological activity of the indole nucleus, combined with the favorable pharmacokinetic properties conferred by the β-amino acid backbone, makes this class of compounds exceptionally attractive for drug discovery. Future research will likely focus on expanding the diversity of available derivatives through combinatorial chemistry, exploring novel therapeutic applications, and advancing promising lead compounds through preclinical and clinical development. The continued investigation of these molecules holds significant potential for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Ito, Y., et al. (2014). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. Molecules, 19(9), 13538-13553. Available at: [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanoic acid. ChemBK.com. Available at: [Link]

-

Avila-Sierra, D., et al. (1997). Synthesis of 3-amino-2-(3-indolyl)propanol and propanoate derivatives and preliminary cardiovascular evaluation in rats. Journal of Pharmacy and Pharmacology, 49(3), 246-252. Available at: [Link]

-

Synthonix. (n.d.). (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. Synthonix.com. Available at: [Link]

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1H-Indole-3-propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PharmaCompass. (n.d.). alpha-Amino-beta-(3-indolyl)-propionic acid. PharmaCompass.com. Available at: [Link]

-

Shaaban, M., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(19), 6241. Available at: [Link]

-

Geronikaki, A., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 25(17), 3991. Available at: [Link]

-

Barden, T. C. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini-Reviews in Medicinal Chemistry, 18(11). Available at: [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. Available at: [Link]

-

Georgia Southern University. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Digital Commons@Georgia Southern. Available at: [Link]

-

ResearchGate. (2018). Recent Progress in Biological Activities of Indole and Indole Alkaloids. ResearchGate. Available at: [Link]

-

Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Available at: [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(18), 6667. Available at: [Link]

-

PubChem. (n.d.). 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.

-

PubChem. (n.d.). 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-(1H-indol-3-yl)(114C)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3-amino-2-(3-indolyl)propanol and propanoate derivatives and preliminary cardiovascular evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(1H-indol-3-yl)propanoic Acid (β-Tryptophan): Discovery, Synthesis, and Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-3-(1H-indol-3-yl)propanoic acid, the β-isomer of the essential amino acid tryptophan. While the discovery and history of α-tryptophan are well-documented, the origins of its β-counterpart are less distinct, likely emerging from broader investigations into the synthesis and properties of β-amino acids. This guide will delve into the historical context of β-amino acid synthesis, detail plausible synthetic routes for β-tryptophan, explore its physicochemical properties, and discuss its current and potential applications in research and drug development. Particular emphasis is placed on the comparative biological significance of the α- versus β-isomeric configuration and the unique structural and functional properties this imparts.

Introduction: The Significance of the Indole Scaffold and the Emergence of β-Amino Acids

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of a vast array of natural products and synthetic compounds with diverse biological activities.[1][2] The most prominent naturally occurring indole-containing amino acid is L-tryptophan (α-amino-3-(1H-indol-3-yl)propanoic acid), an essential amino acid in humans first isolated in 1901.[3][4] Its critical roles as a building block for proteins and a precursor to neurotransmitters like serotonin and melatonin are well-established.[1][3]

The focus of this guide, this compound (β-tryptophan), represents a structural isomer of tryptophan where the amino group is attached to the β-carbon of the propanoic acid chain. This seemingly subtle shift has profound implications for the molecule's three-dimensional structure, metabolic stability, and potential biological activity. While a singular, landmark discovery of β-tryptophan is not readily apparent in the historical scientific literature, its conceptualization and synthesis are intrinsically linked to the burgeoning field of β-amino acid chemistry.

β-Amino acids, both naturally occurring and synthetic, have garnered significant interest as building blocks for peptidomimetics, pharmaceuticals, and other bioactive molecules.[5][6] Their incorporation into peptide chains can induce unique secondary structures and confer resistance to enzymatic degradation.

Historical Context and Plausible Early Synthetic Approaches

The first synthesis of a generic β-amino acid dates back to the late 19th century. However, systematic investigations into their synthesis and properties gained momentum in the mid-20th century. Early methods for the preparation of β-aryl-β-amino acids provide a framework for postulating the initial syntheses of β-tryptophan.

One of the most probable early routes would have been a variation of the Rodionov reaction , a one-pot synthesis involving the condensation of an aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.[5] For the synthesis of β-tryptophan, this would involve indole-3-carbaldehyde as the starting material.

Conceptual Early Synthetic Workflow: Rodionov Reaction

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 3. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of 3-amino-3-(1H-indol-3-yl)propanoic Acid and its Congeners

Foreword: The Indole Scaffold - A Privileged Structure in Biology and Medicine

The indole ring system is a cornerstone of biological architecture and function.[1] Present in the essential amino acid tryptophan, it serves as the biosynthetic precursor to a vast array of vital biomolecules, including the neurotransmitter serotonin and the chronobiotic hormone melatonin.[1][2] Beyond its endogenous roles, the indole scaffold is a recurring motif in natural products and synthetic pharmaceuticals, demonstrating remarkable versatility in engaging a wide range of biological targets.[1] This guide delves into the mechanistic intricacies of a specific indole derivative, 3-amino-3-(1H-indol-3-yl)propanoic acid, a beta-amino acid analog of tryptophan. Due to the nascent stage of research on this particular molecule, our exploration will be contextualized by the well-established biological activities of its close structural relatives, primarily the gut microbiota-derived metabolite, indole-3-propionic acid (IPA). By examining the known mechanisms of these related compounds, we can infer and propose testable hypotheses for the action of this compound, providing a robust framework for future research and drug development.

The Indolepropanoic Acid Family: A Comparative Overview

To fully appreciate the potential mechanism of action of this compound, it is essential to understand the biological roles of its alpha-amino acid counterpart, L-tryptophan, and its parent compound, indole-3-propionic acid.

| Compound | Structure | Key Biological Roles |

| L-Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | Essential amino acid; precursor to serotonin, melatonin, and niacin; crucial for protein synthesis and nitrogen balance.[2][3] |

| Indole-3-propionic acid (IPA) | 3-(1H-indol-3-yl)propanoic acid | Gut microbiota metabolite of tryptophan; potent neuroprotective antioxidant; modulator of gut barrier function and inflammation.[1][4][5] |

| This compound | This compound | Beta-amino acid analog of tryptophan; potential for unique pharmacological properties due to altered stereochemistry and resistance to proteolytic degradation.[6][7] |

The key structural difference in this compound is the position of the amino group on the propanoic acid chain (beta position) compared to tryptophan (alpha position). This seemingly subtle change can have profound implications for its biological activity, including its recognition by enzymes and receptors, and its metabolic stability.

Core Mechanism of Action: Insights from Indole-3-Propionic Acid (IPA)

The most extensively studied compound in this family, beyond tryptophan itself, is IPA. Its mechanisms of action provide a strong foundation for understanding how other indolepropanoic acid derivatives might function.

Direct Antioxidant Activity: A Potent Radical Scavenger

IPA is a highly effective scavenger of hydroxyl radicals, considered one of the most damaging reactive oxygen species in biological systems.[5] Notably, its radical scavenging activity is reported to be even more potent than that of melatonin.[5] This direct antioxidant effect is a crucial aspect of its neuroprotective properties.

Receptor-Mediated Signaling: PXR and AhR

IPA's biological effects are not limited to direct antioxidant action. It also functions as a signaling molecule, primarily through the activation of two key receptors:

-

Pregnane X Receptor (PXR): PXR is a nuclear receptor that plays a critical role in sensing foreign chemicals (xenobiotics) and regulating their metabolism and excretion. In the gut, IPA-mediated activation of PXR enhances the integrity of the mucosal barrier.[4][5]

-

Aryl Hydrocarbon Receptor (AhR): AhR is another ligand-activated transcription factor involved in xenobiotic metabolism, as well as immune regulation. IPA is a known ligand for AhR, and this interaction is thought to contribute to its anti-inflammatory effects.[4]

Postulated Mechanisms of Action for this compound

Given the structural similarities to IPA and its nature as a beta-amino acid, we can propose several potential mechanisms of action for this compound. These remain to be experimentally validated.

-

Receptor Modulation: It may act as an agonist or antagonist at receptors targeted by other indole derivatives, such as serotonin receptors or the PXR and AhR. The beta-amino acid structure could confer altered binding affinity or efficacy compared to its alpha-amino acid counterpart.

-

Enzyme Inhibition: Beta-amino acids are known to be incorporated into peptidomimetics that can act as enzyme inhibitors.[7] this compound could potentially inhibit enzymes involved in tryptophan metabolism or other relevant pathways.

-

Neurotransmitter Transporter Interaction: The structural resemblance to neurotransmitters could enable it to interact with their transporters, potentially modulating neurotransmitter reuptake.

-

Antimicrobial Activity: Some indole propanoic acid derivatives have shown antimicrobial properties.[8][9] This is another avenue for investigation.

-

Cytosolic Phospholipase A2α (cPLA2α) Inhibition: Certain substituted indole-3-propanoic acids have been identified as inhibitors of cPLA2α, an enzyme involved in inflammation.[10]

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanisms of action, a series of well-defined experimental protocols should be employed.

Receptor Binding Assays

Objective: To determine if this compound binds to specific receptors of interest (e.g., PXR, AhR, serotonin receptors).

Methodology:

-

Preparation of Receptor-Containing Membranes:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human PXR gene).

-

Harvest the cells and homogenize them in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Competitive Binding Assay:

-

Incubate the membrane preparation with a known radiolabeled ligand for the receptor (e.g., [³H]-SR12813 for PXR).

-

Add increasing concentrations of unlabeled this compound.

-

After incubation, separate the bound from the free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Enzyme Inhibition Assays

Objective: To assess the inhibitory potential of this compound on a target enzyme (e.g., cPLA2α).

Methodology:

-

Enzyme and Substrate Preparation:

-

Obtain a purified preparation of the target enzyme.

-

Prepare a suitable substrate for the enzyme (e.g., a fluorescently labeled phospholipid for cPLA2α).

-

-

Inhibition Assay:

-

In a microplate, combine the enzyme, substrate, and varying concentrations of this compound.

-

Include appropriate controls (no enzyme, no inhibitor).

-

Incubate the plate at the optimal temperature for the enzyme.

-

Measure the enzyme activity by detecting the product formation (e.g., fluorescence intensity).

-

-

Data Analysis:

-

Plot the enzyme activity against the inhibitor concentration.

-

Determine the IC₅₀ value for the compound.

-

Therapeutic Potential and Future Directions

The indolepropanoic acid scaffold is a promising starting point for the development of new therapeutics. The diverse biological activities of IPA, including its neuroprotective, anti-inflammatory, and gut barrier-enhancing effects, suggest that derivatives such as this compound could have potential applications in a range of disorders, including:

-

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties may be beneficial in conditions like Alzheimer's and Parkinson's disease.[5]

-

Inflammatory Bowel Disease: The ability to enhance gut barrier function and modulate immune responses could be therapeutic in Crohn's disease and ulcerative colitis.[4]

-

Metabolic Disorders: Emerging evidence suggests that IPA can improve glucose metabolism, indicating a potential role in managing insulin resistance and type 2 diabetes.[11]

Future research should focus on the systematic evaluation of this compound and other beta-amino acid derivatives of indolepropanoic acid. Key areas of investigation include their pharmacokinetic profiles, in vivo efficacy in relevant disease models, and detailed structure-activity relationship studies to optimize their therapeutic potential.

References

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour. ResearchGate. [Link]

-

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. Synthonix. [Link]

-

Indole-3-propionic acid. Patsnap Synapse. [Link]

-

3-Indolepropionic acid. Wikipedia. [Link]

-

Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

-

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. [Link]

-

Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PubMed Central. [Link]

-

2-Amino-3-(1H-indol-3-yl)propanoic acid. ChemBK. [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

-

Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. PubMed Central. [Link]

- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. PubMed Central. [Link]

-

Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Military Medical Science Letters. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. Synthonix, Inc > 73-22-3 | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid [synthonix.com]

- 4. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

spectroscopic data of 3-amino-3-(1H-indol-3-yl)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-3-(1H-indol-3-yl)propanoic acid

This guide provides a comprehensive overview of the analytical methodologies used to elucidate and confirm the structure of this compound, a notable β-amino acid derivative. As a molecule of interest for researchers in medicinal chemistry and drug development, rigorous structural verification is paramount. This document details the principles, experimental protocols, and data interpretation for key spectroscopic techniques, reflecting field-proven insights and best practices.

Introduction and Molecular Structure

This compound belongs to the class of β-amino acids, which are crucial building blocks in the synthesis of peptidomimetics and other biologically active compounds. Its structure incorporates an indole moiety, a common pharmacophore, linked to a β-amino acid backbone. Spectroscopic analysis is non-negotiable for confirming the identity, purity, and stability of this compound. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy as the primary tools for this purpose.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and number of protons in a molecule.

Expertise & Causality: Experimental Protocol

The choice of solvent is critical for amino acids. Due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups, solubility in standard solvents like chloroform-d (CDCl₃) is poor. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent as it effectively dissolves the zwitterionic form of the amino acid and has exchangeable protons (NH, OH, NH₂) that are often clearly visible, unlike in D₂O where they would be replaced by deuterium.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The choice of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.

-

Acquisition Parameters:

-

Set the spectral width to approximately 16 ppm to ensure all signals, including acidic protons, are captured.

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Data Presentation: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.30 | br s | 1H | Carboxylic Acid (-COOH) |

| ~10.90 | s | 1H | Indole NH |

| ~8.50 | br s | 2H | Amino (-NH₂ ) |

| ~7.60 | d | 1H | H-4 (Indole) |

| ~7.35 | d | 1H | H-7 (Indole) |

| ~7.20 | s | 1H | H-2 (Indole) |

| ~7.10 | t | 1H | H-6 (Indole) |

| ~7.00 | t | 1H | H-5 (Indole) |

| ~4.50 | t | 1H | CH -NH₂ (α-proton) |

| ~2.90 | d | 2H | CH₂ -COOH (β-protons) |

Data Interpretation

-

Downfield Region (δ > 10 ppm): The broad singlet around 12.3 ppm is characteristic of a carboxylic acid proton. The singlet near 10.9 ppm is typical for the indole N-H proton[2].

-

Aromatic Region (δ 7-8 ppm): The signals between 7.0 and 7.6 ppm correspond to the five protons of the indole ring. Their specific splitting patterns (doublets and triplets) are indicative of their positions and coupling to adjacent protons. The H-2 proton typically appears as a singlet.

-

Aliphatic Region (δ 2-5 ppm): The key signals confirming the side chain are the triplet around 4.5 ppm, corresponding to the proton alpha to the amino group (CH-NH₂), and the doublet around 2.9 ppm for the two protons adjacent to the carboxylic acid (CH₂-COOH). The coupling between these protons (a triplet and a doublet) would confirm their connectivity. The broad signal for the -NH₂ protons can vary in position and appearance due to exchange and hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number and type of carbon atoms present.

Expertise & Causality: Experimental Protocol

The protocol for ¹³C NMR is similar to ¹H NMR, but requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%). A broadband proton-decoupled experiment is standard, which results in each unique carbon appearing as a singlet, simplifying the spectrum.

Step-by-Step Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) is beneficial.

-

Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Set the spectral width to ~200-220 ppm to cover the full range of organic carbon chemical shifts.

-

Employ a standard pulse program with broadband proton decoupling. This collapses all C-H coupling, causing each carbon signal to appear as a singlet and providing a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

-

Increase the number of scans substantially (e.g., 1024 or more) to achieve a good signal-to-noise ratio. The relaxation delay (d1) can be increased to 2-5 seconds for better quantitative results, although this is often not necessary for simple identification.

-

-

Data Processing: Process the FID similarly to the ¹H NMR data. The chemical shifts are referenced to the solvent signal (DMSO-d₆ at δ ≈ 39.5 ppm) or TMS (δ = 0.0 ppm)[1][5].

Data Presentation: Predicted ¹³C NMR Data

The predicted chemical shifts are based on known values for indole, propanoic acid, and other amino acids[1][5][6].

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C =O (Carboxylic Acid) |

| ~136.5 | C-7a (Indole) |

| ~127.0 | C-3a (Indole) |

| ~124.0 | C-2 (Indole) |

| ~121.5 | C-6 (Indole) |

| ~119.0 | C-5 (Indole) |

| ~118.5 | C-4 (Indole) |

| ~111.5 | C-7 (Indole) |

| ~110.0 | C-3 (Indole) |

| ~51.0 | C H-NH₂ (α-carbon) |

| ~40.0 | C H₂-COOH (β-carbon) |

Data Interpretation

-